1-Azido-2-hydroxy-3-tosyloxypropane
Overview
Description
Synthesis Analysis
The synthesis of azido compounds often involves regiospecific reactions that allow for precise control over the introduction of the azido group into the molecule. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a notable method for synthesizing 1H-[1,2,3]-triazoles, demonstrating the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, azido esters, closely related to 1-Azido-2-hydroxy-3-tosyloxypropane, have been synthesized and characterized, showcasing the applicability of azido groups in energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).
Molecular Structure Analysis
The molecular structure of azido compounds is critical for understanding their reactivity and properties. Structural analyses, such as X-ray diffraction, provide insight into the spatial arrangement of atoms within the molecule, which is essential for predicting reaction pathways and outcomes. For instance, the X-ray structure analysis of 2-azido-2-methylpropanoic acid offers valuable structural information on the azido group's orientation, which is relevant to understanding the molecular structure of 1-Azido-2-hydroxy-3-tosyloxypropane (Tornøe, Christensen, & Meldal, 2002).
Chemical Reactions and Properties
Azido compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in organic synthesis. The azido group acts as a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing compounds. The synthesis and characterization of azido esters further illustrate the chemical reactivity and potential applications of azido compounds in the development of energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).
Scientific Research Applications
Organic Synthesis and Chemical Modifications
Peptidotriazoles Synthesis
A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's role in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Sugar-derived Morpholine Triazoles
The azidation of 1,2-anhydro sugars leading to the formation of 2-hydroxy-1-azido sugars, which were then converted to sugar-derived morpholine triazoles, showcases the compound's utility in synthesizing structurally diverse sugar derivatives for potential biological applications (Reddy et al., 2011).
Catalytic Azidation
Direct catalytic azidation of α-hydroxyketones using a simple catalyst system underlines the importance of 1-Azido-2-hydroxy-3-tosyloxypropane in synthesizing azido ketones, which are key intermediates in organic synthesis (Kumar et al., 2013).
Photocrosslinkable Polymers and Drug Delivery
- Photocrosslinkable Chitosan Derivatives: The modification of chitosan with azido groups to prepare photocrosslinkable derivatives for drug delivery applications. This technique allows for the controlled release of drugs, indicating the compound's potential in developing new drug delivery systems (Jameela et al., 2002).
Energetic Materials
- Synthesis of Energetic Azido Esters: The development of energetic materials through the synthesis of azido esters demonstrates the compound's application in creating high-energy density materials for propellants and explosives (Pant et al., 2006).
Enantioselective Synthesis
- Enzymatic Resolution of Epoxides: The enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide showcases the use of 1-Azido-2-hydroxy-3-tosyloxypropane in producing enantioselective 1-azido-2-arylpropan-2-ols, crucial for synthesizing amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).
Novel Materials
- Cellulose-Based Azide Energetic Material: The preparation of 1-azido-2-hydroxypropyl cellulose ether as a potential energetic material, by reacting cellulose with glycidyl azide, highlights the compound's role in creating novel materials with high nitrogen content for energetic applications (Yang et al., 2011).
properties
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-hydroxy-3-tosyloxypropane | |
CAS RN |
168431-73-0 | |
Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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